molecular formula C12H18N2O B8564721 1-(2-(Methoxymethyl)phenyl)piperazine

1-(2-(Methoxymethyl)phenyl)piperazine

Cat. No. B8564721
M. Wt: 206.28 g/mol
InChI Key: XMKBQQFIXSDLGM-UHFFFAOYSA-N
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Patent
US07781436B2

Procedure details

A solution of 4-(2-methoxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (prepared as described herein below) in dioxan was treated with 4 eq. of 4M HCl in dioxane and stirred at RT for 16 h. After neutralization, the mixture was completely evaporated to give the crude title compound.
Name
4-(2-methoxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH2:20][O:21][CH3:22])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[CH3:22][O:21][CH2:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-(2-methoxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC=C1)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After neutralization, the mixture was completely evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCC1=C(C=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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